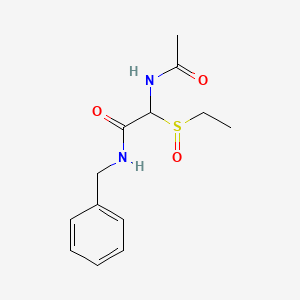
6-(3-Formylpyridin-1-ium-1-yl)-L-norleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Formylpyridin-1-ium-1-yl)-L-norleucine is a compound that features a pyridine ring with a formyl group at the 3-position and is linked to L-norleucine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Formylpyridin-1-ium-1-yl)-L-norleucine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the pyridine ring is treated with a formylating agent such as DMF and POCl3.
Coupling with L-norleucine: The final step involves coupling the formylpyridine with L-norleucine using peptide coupling reagents like EDCI or DCC in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Formylpyridin-1-ium-1-yl)-L-norleucine can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophilic reagents like halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: 6-(3-Carboxypyridin-1-ium-1-yl)-L-norleucine.
Reduction: 6-(3-Hydroxypyridin-1-ium-1-yl)-L-norleucine.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
6-(3-Formylpyridin-1-ium-1-yl)-L-norleucine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 6-(3-Formylpyridin-1-ium-1-yl)-L-norleucine involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
6-(3-Formylpyridin-1-ium-1-yl)-L-alanine: Similar structure but with alanine instead of norleucine.
6-(3-Formylpyridin-1-ium-1-yl)-L-lysine: Contains lysine instead of norleucine.
6-(3-Formylpyridin-1-ium-1-yl)-L-phenylalanine: Features phenylalanine in place of norleucine.
Uniqueness
6-(3-Formylpyridin-1-ium-1-yl)-L-norleucine is unique due to the presence of the norleucine moiety, which imparts distinct steric and electronic properties compared to other amino acids. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
610780-56-8 |
|---|---|
Fórmula molecular |
C12H17N2O3+ |
Peso molecular |
237.27 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-(3-formylpyridin-1-ium-1-yl)hexanoic acid |
InChI |
InChI=1S/C12H16N2O3/c13-11(12(16)17)5-1-2-6-14-7-3-4-10(8-14)9-15/h3-4,7-9,11H,1-2,5-6,13H2/p+1/t11-/m0/s1 |
Clave InChI |
FJTXVACWFXDTOU-NSHDSACASA-O |
SMILES isomérico |
C1=CC(=C[N+](=C1)CCCC[C@@H](C(=O)O)N)C=O |
SMILES canónico |
C1=CC(=C[N+](=C1)CCCCC(C(=O)O)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-7-azaspiro[4.4]nonane-8-carboxamide, 6-oxo-7-(phenylmethyl)-, (5R,8R)-rel-](/img/structure/B12577475.png)
![(2R)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B12577477.png)
![N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine](/img/structure/B12577483.png)


![N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B12577508.png)
![5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide](/img/structure/B12577512.png)

![6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12577519.png)


![[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene](/img/structure/B12577546.png)


